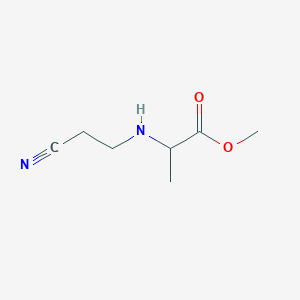

methyl (2R)-2-(2-cyanoethylamino)propanoate

Description

Methyl (2R)-2-(2-cyanoethylamino)propanoate is a chiral ester derivative featuring a propanoate backbone with a (2R)-configured amino group substituted by a 2-cyanoethyl moiety. This compound belongs to a class of functionalized amino acid esters, where the cyanoethyl group introduces unique electronic and steric properties.

Properties

Molecular Formula |

C7H12N2O2 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

methyl 2-(2-cyanoethylamino)propanoate |

InChI |

InChI=1S/C7H12N2O2/c1-6(7(10)11-2)9-5-3-4-8/h6,9H,3,5H2,1-2H3 |

InChI Key |

FXYBNKHRGLRMMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)NCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(2-cyanoethylamino)propanoate typically involves the reaction of a suitable ester with a cyanoethylamine under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(2-cyanoethylamino)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.

Scientific Research Applications

Methyl (2R)-2-(2-cyanoethylamino)propanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R)-2-(2-cyanoethylamino)propanoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Variations

Key Compounds Compared:

Methyl (2R)-2-amino-3-(4-bromophenyl)propanoate () Structure: Contains a 4-bromophenyl group instead of the cyanoethylamino moiety. Impact: The bromophenyl group enhances lipophilicity and steric bulk, making it suitable for cross-coupling reactions in drug synthesis.

Methyl (2R)-2-(carbamoylamino)-3-phenylpropanoate () Structure: Substitutes the cyanoethyl group with a carbamoyl group (-NH-C(O)-NH₂). Impact: The carbamoyl group increases hydrogen-bonding capacity, improving solubility in polar solvents but reducing electrophilicity compared to the nitrile group.

Ethyl 2-cyano-2-phenylacetate () Structure: Ethyl ester with a cyano group directly attached to the α-carbon of the acetate backbone. Impact: The absence of an amino group limits its utility in peptide synthesis but enhances its reactivity as a Michael acceptor.

Data Table 1: Structural and Electronic Comparisons

| Compound | Key Substituent | Electronic Effects | Steric Effects |

|---|---|---|---|

| Target Compound | 2-Cyanoethylamino | Strong electron-withdrawing (nitrile) | Moderate bulk from ethyl chain |

| Methyl (2R)-2-amino-3-(4-bromophenyl)propanoate | 4-Bromophenyl | Electron-withdrawing (Br) | High bulk from aromatic ring |

| Methyl (2R)-2-(carbamoylamino)-3-phenylpropanoate | Carbamoyl | Electron-withdrawing (amide) | Low bulk |

| Ethyl 2-cyano-2-phenylacetate | α-Cyano | Strong electron-withdrawing (nitrile) | Low bulk |

Data Table 2: Reactivity Profiles

| Compound | Key Reactivity | Applications |

|---|---|---|

| Target Compound | Nitrile hydrolysis, amine alkylation | Peptide mimetics, chiral catalysts |

| Methyl (2R)-2-amino-3-(4-bromophenyl)propanoate | Cross-coupling, halogen exchange | Biaryl drug scaffolds |

| Ethyl 2-cyano-2-phenylacetate | Michael addition, polymerization | Adhesives, polymer precursors |

Pharmaceutical Relevance

- The (2R)-configuration in the target compound is critical for enantioselective synthesis, as seen in solriamfetol impurities (), where incorrect stereochemistry leads to pharmacologically inactive byproducts .

- Compared to methyl (2R)-2-amino-3-(indol-3-yl)propanoate (), the cyanoethylamino group may reduce toxicity by avoiding indole-related metabolic activation pathways .

Biological Activity

Methyl (2R)-2-(2-cyanoethylamino)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHNO\ and a molecular weight of 158.21 g/mol. The compound contains a cyanoethylamino group, which is crucial for its biological activity. The stereochemistry indicated by (2R) suggests that it may exhibit specific interactions with biological targets, influencing its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material : The synthesis begins with the appropriate amino acid derivative.

- Formation of Cyanoethyl Group : The introduction of the cyanoethyl group can be achieved through nucleophilic substitution reactions.

- Esterification : The final product is obtained by esterifying the carboxylic acid with methanol.

This synthetic pathway allows for the production of the compound in sufficient quantities for biological testing.

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial properties. In vitro tests have shown activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values indicate effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.16 |

| Escherichia coli | 0.31 |

| Pseudomonas aeruginosa | 0.63 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines, including THP-1 macrophages. The compound demonstrated moderate cytotoxicity, indicating that it may influence cell viability depending on concentration and exposure time.

The proposed mechanism of action for this compound involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing interaction with cellular targets.

- Hydrophobic Interactions : The structure allows for π-π interactions with aromatic residues in proteins, potentially affecting protein function and signaling pathways.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A recent study focused on evaluating the antimicrobial efficacy of various derivatives, including this compound. Results showed significant inhibition against gram-positive and gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on cancer cell lines, revealing that the compound exhibits selective toxicity towards malignant cells while sparing normal cells, suggesting its utility in cancer therapy .

- Mechanistic Insights : Research utilizing NMR spectroscopy provided insights into the binding interactions between this compound and target proteins, elucidating the structural basis for its biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.